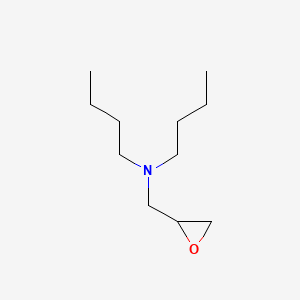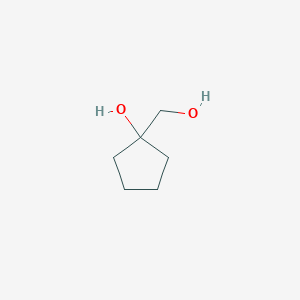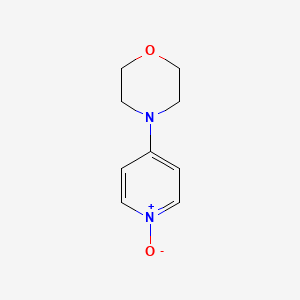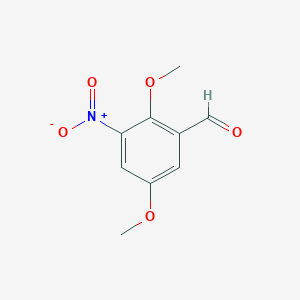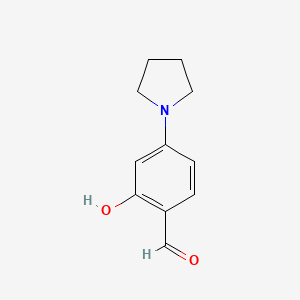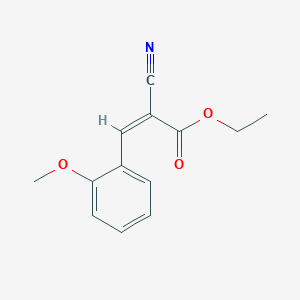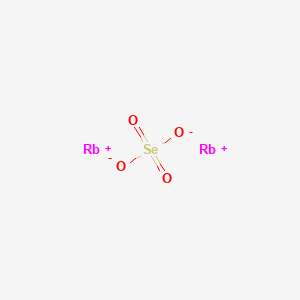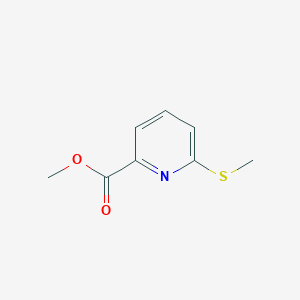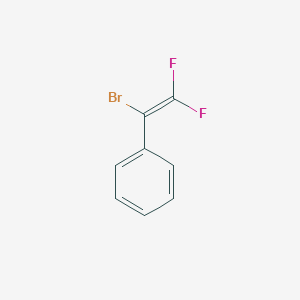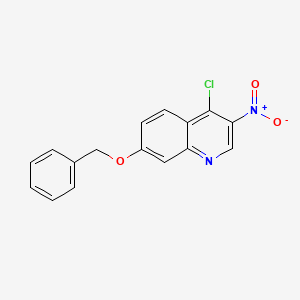
7-(Benzyloxy)-4-chloro-3-nitroquinoline
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and what conditions are needed for it to react .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
- Application : Synthesis of new derivatives for antibacterial properties.
- Research Insight : The preparation of new 8-nitrofluoroquinolone models, investigating their antibacterial properties. Certain derivatives showed significant activity against gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Antimalarial Activity
- Application : Exploration for antimalarial activity.
- Research Insight : Study on the preparation of various quinoline derivatives with notable antimalarial activity. Some compounds demonstrated superior activity compared to existing antimalarial drugs (Surrey & Hammer, 1946).
Synthesis of Heterocyclic Compounds
- Application : Creation of novel heterocyclic compounds.
- Research Insight : Utilization of nitroquinolines as precursors for the synthesis of various heterocyclic compounds, potentially useful for chemotherapeutic applications (Khodair et al., 1999).
Malaria Parasite Treatment
- Application : Development of tissue schizonticides for malaria treatment.
- Research Insight : Synthesis of primaquine analogues showing significant activity against Plasmodium yoenii in mice, indicating potential as antimalarial agents (Zheng, Chen, & Gao, 1991).
Antimicrobial and Cytotoxic Potential
- Application : Investigating antimicrobial and cytotoxic properties.
- Research Insight : Synthesis of novel precursors for oxazolidinone analogues of chloroquinoline, demonstrating inhibitory effects on cancer cell lines, suggesting potential in antimicrobial and cancer treatment applications (Devi et al., 2013).
Synthesis Techniques
- Application : Refinement of synthesis techniques.
- Research Insight : Elaboration of a synthesis method for benzyloxy-4-chloro-6-methoxyquinazoline, indicating the versatility of nitroquinolines in synthetic chemistry (Wang et al., 2015).
Substituent Effect in Medicine Molecules
- Application : Understanding the impact of substituents in medicinal molecules.
- Research Insight : Examination of 8-hydroxyquinoline derivatives used in medicines, including those substituted with nitro groups, to study their chemical behavior and implications in drug design (Karpińska, Mazurek, & Dobrowolski, 2010).
Intermediate in PI3K/mTOR Inhibitors
- Application : Synthesis of intermediates for PI3K/mTOR inhibitors.
- Research Insight : Development of a key intermediate for the synthesis of quinoline inhibitors, crucial for cancer drug discovery (Lei et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-3-nitro-7-phenylmethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-16-13-7-6-12(22-10-11-4-2-1-3-5-11)8-14(13)18-9-15(16)19(20)21/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIMGQMTEDEDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=C(C(=C3C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610565 | |
| Record name | 7-(Benzyloxy)-4-chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-chloro-3-nitroquinoline | |
CAS RN |
749922-36-9 | |
| Record name | 7-(Benzyloxy)-4-chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

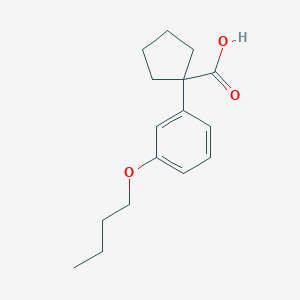
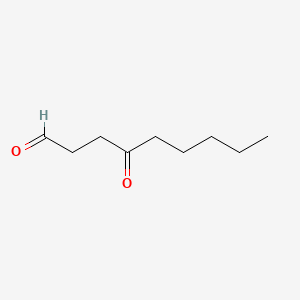
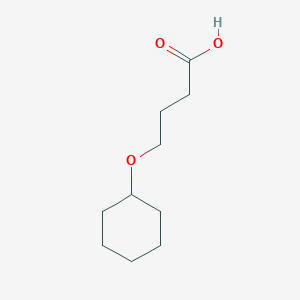
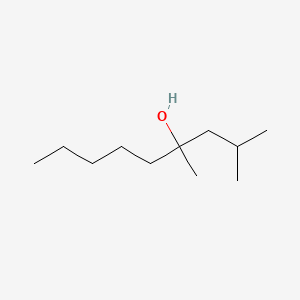
![[(10-Oxophenanthren-9-ylidene)amino]urea](/img/structure/B3056807.png)
